(S)-2-Morpholineacetic acid

GABAB receptor pharmacology Enantioselective drug action Morpholine-2-acetic acid derivatives

Procurement of enantiopure (S)-2-Morpholineacetic acid (CAS 1257854-99-1) is critical: only the (S)-enantiomer exhibits pharmacological activity at GABAB receptors (IC₅₀ 1.1 µM), while the (R)-enantiomer and racemate are inactive up to 500 µM. Contamination with even modest enantiomeric impurity directly reduces target engagement. This chiral morpholine building block is validated for GABAB antagonist development and fragment-based screening. Ensure stereochemical integrity—confirm enantiomeric purity before purchase.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 1257854-99-1
Cat. No. B174715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Morpholineacetic acid
CAS1257854-99-1
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1COC(CN1)CC(=O)O
InChIInChI=1S/C6H11NO3/c8-6(9)3-5-4-7-1-2-10-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1
InChIKeyTWCXRVFSIAWFMA-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Morpholineacetic Acid (CAS 1257854-99-1): Chiral Heterocyclic Amino Acid Scaffold for Enantioselective Drug Discovery


(S)-2-Morpholineacetic acid (CAS 1257854-99-1), systematically named 2-[(2S)-morpholin-2-yl]acetic acid, is a chiral non-natural amino acid derivative incorporating a morpholine heterocycle with a defined (S) absolute configuration at the 2-position and a pendant acetic acid side chain [1]. With molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol, the compound presents two hydrogen bond donors, four hydrogen bond acceptors, a topological polar surface area of 58.6 Ų, and a calculated XLogP3-AA of -3.3, conferring aqueous solubility advantageous for fragment-based screening and building block applications [1]. The morpholine scaffold is a privileged structural unit found in numerous FDA-approved drugs and bioactive compounds, where the oxygen atom augments solubility and serves as a hydrogen bond acceptor, while the secondary amine enables facile functionalization [2]. The (S) stereochemistry at the morpholine 2-position is critical: resolution studies of morpholine-2-acetic acid derivatives demonstrate that only the (2S)-configured enantiomer exhibits pharmacological activity, while the (2R)-enantiomer is inactive [3].

Why (S)-2-Morpholineacetic Acid Cannot Be Substituted with Racemic or Regioisomeric Morpholine Acetic Acid Analogs


Morpholine acetic acid derivatives exist in multiple regioisomeric (2-, 3-, 4-position substitution) and stereoisomeric forms that are not functionally interchangeable. The (S)-2-substituted isomer places the acetic acid moiety at the chiral C2 position adjacent to the morpholine ring oxygen, creating a unique spatial vector and electronic environment distinct from the achiral 4-morpholineacetic acid (CAS 3235-69-6) [1]. Critically, enantiomeric configuration at the 2-position is a binary determinant of biological activity: pharmacological studies across the morpholine-2-acetic acid class demonstrate that the (2S)-enantiomer is the active species at GABAB receptors, while the (2R)-enantiomer and racemic mixtures are functionally inactive at concentrations up to 500 μM [2][3]. This enantiomer-dependent pharmacology, confirmed by X-ray crystallographic determination of absolute configuration [2], means that procurement of the racemate or the incorrect enantiomer yields material with negligible target engagement in any application dependent on stereospecific molecular recognition—whether as a pharmacological probe, a GABAB receptor tool compound, or a chiral building block for asymmetric synthesis of bioactive molecules [3].

Quantitative Differentiation Evidence for (S)-2-Morpholineacetic Acid vs. Closest Analogs, Enantiomers, and In-Class Candidates


Enantiomer-Dependent GABAB Receptor Antagonism: (S)-Active vs. (R)-Inactive at 500 μM

In a direct head-to-head evaluation using rat neocortical slices, the (S)-configured morpholine-2-acetic acid derivative SCH-50911 ((+)-(S)-5,5-dimethylmorpholinyl-2-acetic acid) demonstrated concentration-dependent GABAB receptor antagonism with a pA₂ of 6.0 ± 0.1 against the agonist baclofen, and an IC₅₀ of 3 μM for GABAB autoreceptor antagonism. In the identical assay system, the (-) enantiomer SCH-50910 was completely inactive at 500 μM—a concentration more than 160-fold higher than the active IC₅₀ of the (S)-enantiomer [1]. The racemic des-methyl analogue SCH-48588 was also inactive at 500 μM [1]. This establishes that the (S) absolute configuration at the morpholine 2-position is a strict stereochemical requirement for GABAB receptor engagement, and that neither the (R)-enantiomer nor the racemate can serve as functional substitutes.

GABAB receptor pharmacology Enantioselective drug action Morpholine-2-acetic acid derivatives

GABAB Binding Affinity: 56-Fold Potency Advantage Over Non-Morpholine Antagonist CGP 35348

In radioligand binding studies using rat brain tissue, the (S)-configured morpholine-2-acetic acid derivative SCH-50911 inhibited GABA binding to the GABAB receptor with an IC₅₀ of 1.1 μM. Under identical assay conditions, the structurally unrelated phosphinic acid-based GABAB antagonist CGP 35348 exhibited an IC₅₀ of 62 μM—representing an approximately 56-fold lower potency [1]. In a functional guinea pig trachea assay, SCH-50911 blocked baclofen-induced inhibitory responses with a pA₂ of 5.8 ± 0.004, while CGP 35348 was 19-fold less potent (pA₂ = 4.6 ± 0.15) [1]. In vivo, SCH-50911 displayed an ED₅₀ of 2.9 mg/kg s.c. for blocking the antitussive effects of baclofen, compared to 5.8 mg/kg s.c. for CGP 35348 [1]. Additionally, SCH-50911 showed no binding affinity for GABA-A, histamine H₁/H₃, dopamine D₁/D₂, serotonin 5-HT₂, or muscarinic m₁/m₂/m₄ receptors at concentrations up to 100 μM, confirming selectivity [1].

GABAB receptor binding Receptor selectivity Morpholine pharmacophore

Absolute Configuration Verification by X-Ray Crystallography Eliminates Stereochemical Ambiguity

X-ray crystallographic analysis of a halogenated derivative (compound 25) of the active enantiomer SCH-50911 unambiguously established the 2S absolute configuration as the biologically active stereochemistry [1]. This crystallographic determination provides atomic-level configurational proof, enabling confident procurement decisions based on defined stereochemistry. In contrast, racemic 2-morpholineacetic acid hydrochloride (CAS 180863-27-8) and the (R)-enantiomer (CAS 1257854-97-9) lack this empirically verified structure-activity relationship anchoring [1]. The resolution study further confirmed that 'resolution of the lead compound from the series produces one active and one inactive enantiomer,' with the active species consistently bearing the 2S configuration [1].

Absolute configuration determination X-ray crystallography Chiral quality control

Regioisomeric Differentiation: 2-Substituted vs. 4-Substituted Morpholine Acetic Acids Yield Distinct Pharmacophoric Vectors

The morpholine heterocycle can be functionalized with acetic acid at the 2-, 3-, or 4-positions, generating regioisomers with fundamentally different spatial vectors and chemical properties. (S)-2-Morpholineacetic acid places the carboxylic acid at the chiral C2 position adjacent to the ring oxygen, creating a stereogenic center that projects the acid side chain in a specific orientation relative to the morpholine ring. In contrast, 4-morpholineacetic acid (CAS 3235-69-6) substitutes the ring nitrogen symmetrically, producing an achiral molecule with no stereochemical information and a 90° difference in the carboxylic acid vector relative to the ring plane [1][2]. Systematic chemical diversity (SCD) studies on C-substituted morpholine acetic acid esters have demonstrated that regiochemical and stereochemical variation around the morpholine core produces distinct biological screening outcomes, with different substitution patterns modulating different biological targets [1]. This regioisomeric differentiation means that 4-morpholineacetic acid cannot substitute for (S)-2-morpholineacetic acid in any application requiring defined stereochemistry or the specific 2-position pharmacophoric vector.

Regioisomer differentiation Scaffold diversity Structure-activity relationships

Quantified Potency Discrimination Between Morpholine-2-Acetic Acid Congeners: SCH-54679 vs. SCH-51324 Autoreceptor Activity

Within the morpholine-2-acetic acid chemical series, substitution at the morpholine 5-position directly modulates pharmacological potency. In rat neocortical slice preparations, the 5-(S,R)-hydroxymethyl-5-methyl substituted derivative SCH-54679 exhibited an EC₅₀ of 3 μM for increasing [³H]GABA release via GABAB autoreceptor antagonism, which was 2.3-fold more potent than the 5-spirocyclopentyl-substituted congener SCH-51324 (EC₅₀ = 7 μM) in the identical assay [1]. The respective pA₂ values against baclofen-induced depression of spontaneous discharges were 5.8 ± 0.15 for SCH-54679 and 5.4 ± 0.2 for SCH-51324, providing a quantitative rank order within the series [1]. These data demonstrate that the morpholine-2-acetic acid scaffold is a tunable pharmacophore where specific substitution patterns, anchored by the (S) configuration at C2, yield measurable and predictable differences in receptor pharmacology—supporting the value of procuring well-defined intermediates like (S)-2-morpholineacetic acid for systematic SAR exploration.

GABAB autoreceptor Structure-activity relationship Congener comparison

High-Impact Application Scenarios for (S)-2-Morpholineacetic Acid in Drug Discovery and Chemical Biology


GABAB Receptor Tool Compound Development and Pharmacological Probe Synthesis

The (S)-2-morpholineacetic acid scaffold serves as the core pharmacophore for developing selective, orally active GABAB receptor antagonists. As demonstrated by the SCH-50911 series, (S)-configured morpholine-2-acetic acid derivatives achieve GABAB binding IC₅₀ values of 1.1 μM with no cross-reactivity at GABA-A, histamine, dopamine, serotonin, or muscarinic receptor subtypes at concentrations up to 100 μM [1]. The unsubstituted (S)-2-morpholineacetic acid provides the minimal chiral scaffold for systematic derivatization at the morpholine 5-position and the ring nitrogen, enabling medicinal chemistry optimization of potency, selectivity, and pharmacokinetic properties. Procurement of the enantiopure (S)-configured starting material is essential because the (R)-enantiomer is completely inactive at GABAB receptors at 500 μM [2], and any racemic contamination directly reduces target engagement in proportion to the enantiomeric impurity level.

Chiral Building Block for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

With a molecular weight of 145.16 g/mol, a topological polar surface area of 58.6 Ų, two hydrogen bond donors, and four hydrogen bond acceptors, (S)-2-morpholineacetic acid conforms to fragment-like physicochemical criteria ideal for FBDD screening collections [3]. The morpholine oxygen enhances aqueous solubility (XLogP3-AA = -3.3) while serving as a hydrogen bond acceptor, and the secondary amine permits on-DNA functionalization for DEL applications or Boc/Fmoc protection for peptide coupling [3]. The defined (S) stereochemistry introduces chirality into fragment hits, increasing the three-dimensional character of screening libraries—a parameter positively correlated with clinical success rates. Systematic chemical diversity studies confirm that regioisomeric and stereoisomeric morpholine acetic acid building blocks produce distinct screening outcomes, validating the need for well-defined, enantiopure material [4].

Enantioselective Synthesis of C2-Functionalized Morpholine Therapeutics

The (S)-2-morpholineacetic acid scaffold is a precursor for synthesizing diverse C2-functionalized morpholine derivatives via carboxylate transformations (amide coupling, esterification, reduction to alcohol, Curtius rearrangement to amine). The enantiopure starting material ensures that all downstream chiral products retain the defined (S) configuration, which, as established by Blythin et al. (1996), is the absolute stereochemical requirement for biological activity in the morpholine-2-acetic acid pharmacophore class [5]. The 2024 Organic Letters study by Gerry et al. demonstrated the synthesis of 24 diverse methyl-substituted morpholine acetic acid esters from enantiomerically pure amino acid and amino alcohol precursors, highlighting the utility of enantiopure morpholine building blocks for generating stereochemically defined screening libraries [4]. Pre-installed (S) stereochemistry at the morpholine 2-position eliminates the need for costly and low-yielding chiral resolution steps late in the synthetic sequence.

Pharmacological Tool for GABAergic Mechanism-of-Action Studies in Neuroscience

The (S)-configured morpholine-2-acetic acid pharmacophore has been validated across multiple experimental models for studying GABAB receptor function. In rat neocortical slices, the (S)-enantiomer SCH-50911 reversibly antagonized baclofen-induced depression of spontaneous discharges with a pA₂ of 6.0 ± 0.1 and antagonized GABAB autoreceptors with an IC₅₀ of 3 μM [2]. In vivo, the compound blocked the antitussive effects of baclofen with an ED₅₀ of 2.9 mg/kg s.c. in guinea pigs [1]. Researchers investigating GABAergic neurotransmission, absence seizure models (lethargic mouse), or GHB pharmacology require enantiopure (S)-configured material because the (R)-enantiomer (SCH-50910) and racemic des-methyl analog (SCH-48588) are both inactive at 500 μM in electrophysiological assays [2], meaning that even modest enantiomeric impurity can produce false-negative results in pharmacological experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-Morpholineacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.